N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as CMTD, is an important chemical compound used in a variety of scientific research applications. It is a highly versatile compound, with many potential uses in a range of areas, including synthetic organic chemistry, biochemistry, and pharmacology.

科学的研究の応用

Urease Inhibition

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause various health issues, such as kidney stones and peptic ulcers. Compounds with a thiourea skeleton, similar to the one , have shown potent inhibitory activity against urease, suggesting potential pharmaceutical applications .

Antibacterial Activity

The compound’s derivatives have been synthesized and evaluated for their antibacterial properties . Specifically, they have been tested against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating its potential use in developing new antibacterial agents .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton —which is structurally related to N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine —plays a crucial role. It is involved in the synthesis of various drugs, including those with anti-inflammatory and antimicrobial properties. This suggests that the compound could be a key intermediate in drug development .

Organic Synthesis

The compound serves as a precursor in organic synthesis , particularly in the Hantzsch thiazole synthesis. This reaction is significant for creating thiazole derivatives, which are important in the development of various drugs .

Computational Chemistry

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: and its derivatives can be used in computational chemistry studies to model interactions with biological targets, predict biological activity, and design new compounds with desired properties .

Enzyme Inhibitory Activity

The compound has been characterized for its enzyme inhibitory activity , particularly against jack bean urease. This activity is measured by the compound’s ability to inhibit the enzyme, which is a critical factor in drug design for diseases related to urease activity .

Drug Discovery

This compound is involved in the drug discovery process, where it can be used to synthesize novel compounds with potential therapeutic effects. Its structural features make it a valuable scaffold for creating new molecules that can be tested for various biological activities .

Chemical Education

Lastly, N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can be used in chemical education to demonstrate principles of medicinal chemistry and drug design. Its applications in urease inhibition and antibacterial activity provide practical examples of how chemical compounds are developed and tested for medical use .

作用機序

Target of Action

Similar compounds have been shown to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and steroid hormone biosynthesis, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may inhibit the activity of its target enzymes, leading to disruption of essential biochemical processes .

Biochemical Pathways

The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] can disrupt fatty acid synthesis in bacteria, affecting their growth and survival . Similarly, inhibition of Corticosteroid 11-beta-dehydrogenase isozyme 1 can alter steroid hormone levels in humans, potentially affecting a range of physiological processes .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, protein binding characteristics, and routes of elimination .

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets and the biochemical pathways it affects. Potential effects could include disruption of bacterial growth and survival, alteration of steroid hormone levels, and potential impacts on human health and disease .

特性

IUPAC Name |

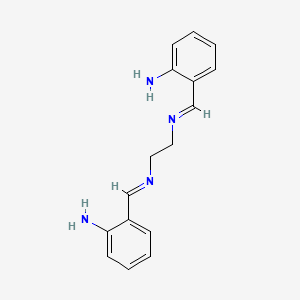

2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGUTRJUZSEQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424201 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

879624-53-0 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)